molecular formula C9H9N3O4S2 B113347 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid CAS No. 952959-27-2

4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid

Cat. No. B113347
CAS RN: 952959-27-2
M. Wt: 287.3 g/mol
InChI Key: BRKKWRQBGKCIRW-UHFFFAOYSA-N
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Description

“4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid” is a chemical compound with the CAS Number: 952959-27-2 . It has a molecular weight of 287.32 and its IUPAC name is 4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.32 .

Scientific Research Applications

Antifungal Activities

Compounds containing the 1,3,4-thiadiazole group, such as “4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid”, have shown good antifungal activities . For instance, some compounds exhibited higher bioactivities against Phytophthora infestans, with EC50 values lower than that of Dimethomorph .

Antibacterial Activities

These compounds also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) . Other 1,3,4-thiadiazole derivatives have been tested against E. coli, B. mycoides, and C. albicans, with some showing considerable antibacterial activity .

Antimicrobial Agents

1,3,4-Thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . Some compounds outperformed others in terms of antimicrobial activity .

Cytotoxic Effects

The cytotoxic effects of 1,3,4-thiadiazole derivatives have been studied on various cell lines, including K562 CML and other leukemia cell lines (Jurkat and MT-2), and the HeLa human cervical carcinoma cell line .

Anti-HIV Activity

Some 1,3,4-thiadiazole derivatives have shown anti-HIV activity, although their effectiveness and selectivity are limited compared to efavirenz . These compounds may serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents .

Plant Growth Regulator

1,3,4-Thiadiazole derivatives have shown plant growth regulator activities . These compounds have been synthesized and widely used in agriculture .

Mechanism of Action

Target of Action

The primary target of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . This prevents the enzyme from catalyzing its usual reaction, thus inhibiting its function .

Biochemical Pathways

The inhibition of urease affects the biochemical pathway involving the conversion of urea to ammonia and carbon dioxide . This can have significant downstream effects, particularly in organisms that rely on this pathway for survival. For example, the bacterium Helicobacter pylori relies on urease to increase the pH of its environment, allowing it to survive in the acidic conditions of the stomach .

Pharmacokinetics

Given its molecular weight of 28732 , it is likely that it is absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the specific organism and the presence of other compounds.

Result of Action

The primary result of the action of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is the inhibition of urease activity . This can lead to a decrease in the production of ammonia and carbon dioxide from urea . In organisms that rely on urease for survival, such as H. pylori, this can lead to their death .

properties

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKKWRQBGKCIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid

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